2,2'-Diamino-4,4'-stilbenedicarboxylic acid

Overview

Description

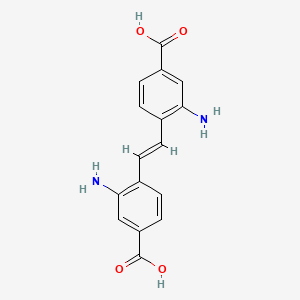

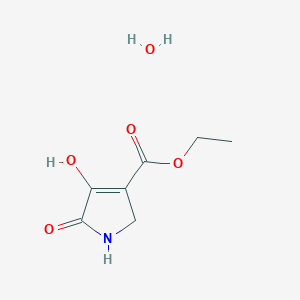

2,2’-Diamino-4,4’-stilbenedicarboxylic acid is an organic linker and an amine-functionalized dicarboxylic acid . It has an empirical formula of C16H14N2O4 and a molecular weight of 298.29 . It can be used in the formation of metal-organic frameworks (MOFs) for the storage of hydrogen and the reduction of CO2 .

Molecular Structure Analysis

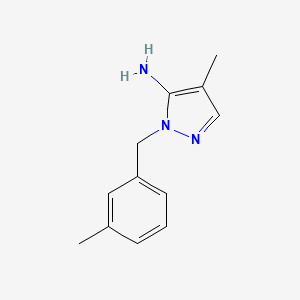

The molecular structure of 2,2’-Diamino-4,4’-stilbenedicarboxylic acid is characterized by two phenyl rings connected by a double bond, with two amino groups and two carboxylic acid groups attached to the phenyl rings . The SMILES string representation of the molecule isNc1cc(ccc1\\C=C\\c2ccc(cc2N)C(O)=O)C(O)=O . Physical and Chemical Properties Analysis

2,2’-Diamino-4,4’-stilbenedicarboxylic acid is a solid compound . It has a melting point of 200-205 °C . Its solubility and other physical properties are not mentioned in the sources.Scientific Research Applications

Application in Dye-Sensitized Solar Cells

2,2'-Diamino-4,4'-stilbenedicarboxylic acid has been studied as a metal-free organic dye sensitizer for dye-sensitized solar cells. Density Functional Theory (DFT) and Time-Dependent DFT calculations reveal its potential in converting solar energy efficiently, demonstrating photoinduced electron-transfer processes and interfacial electron transfer with TiO2 semiconductor electrodes (Senthilkumar, Nithya, & Anbarasan, 2013).

Hydrogen Storage and CO2 Adsorption

Research involving Zr(IV)-based metal-organic frameworks (MOFs) using this compound has shown high hydrogen uptake and selectivity in CO2 over N2 adsorption. The mixed-linker UBMOF-31, incorporating this compound, exhibits high thermal stability and significant hydrogen storage capacity (Naeem et al., 2016).

Photoreactivity Studies in Solid State

A series of molecular salts of trans-4,4'-stilbenedicarboxylic acid with various amines have been synthesized to study their photoreactivity towards UV light for [2 + 2] cycloaddition reaction. These studies provide insight into the influence of non-covalent interactions in crystal packing and the potential for photochemical applications (Kole, Tan, & Vittal, 2011).

Photocatalysis in CO2 Reduction

Amine-functionalized zirconium metal-organic framework (Zr-MOF) synthesized using this compound shows promising results as a photocatalyst for CO2 reduction. This Zr-MOF exhibits visible-light activity, broad light absorption, and enhanced performance in converting CO2 to formate (Sun et al., 2018).

Synthesis of Disazo Direct Dyes

The compound has been used as a substitute for benzidine in the synthesis of disazo direct dyes, demonstrating the relationship between structure and color, dyeing, and fastness properties of these dyes (Chao & Yang, 1995).

Protective Effect in Osteoarthritis Treatment

A Zn(II)-bearing metal-organic framework using 4,4′-stilbenedicarboxylic acid has been studied for its protective effect in osteoarthritis treatment. It reduces ROS accumulation and apoptosis in chondrocytes, indicating potential biomedical applications (He & Chen, 2020).

Safety and Hazards

2,2’-Diamino-4,4’-stilbenedicarboxylic acid is classified as a skin sensitizer (Category 1), according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause an allergic skin reaction (H317) . The recommended precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, and wearing protective gloves .

Mechanism of Action

Target of Action

The primary target of 2,2’-Diamino-4,4’-stilbenedicarboxylic acid is the formation of metal-organic frameworks (MOFs). These MOFs are structures that can store hydrogen and reduce CO2 .

Mode of Action

2,2’-Diamino-4,4’-stilbenedicarboxylic acid interacts with its targets by acting as an organic linker and an amine-functionalized dicarboxylic acid . It forms a complex with zirconium to create a porous and visible light responsive zirconium metal–organic framework .

Biochemical Pathways

The compound affects the biochemical pathways related to hydrogen storage and CO2 reduction. By forming MOFs, it facilitates these processes, contributing to energy efficiency .

Result of Action

The molecular and cellular effects of 2,2’-Diamino-4,4’-stilbenedicarboxylic acid’s action are primarily seen in its ability to form MOFs. These MOFs can store hydrogen and reduce CO2, which are crucial for various industrial and environmental applications .

Properties

IUPAC Name |

3-amino-4-[(E)-2-(2-amino-4-carboxyphenyl)ethenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c17-13-7-11(15(19)20)5-3-9(13)1-2-10-4-6-12(16(21)22)8-14(10)18/h1-8H,17-18H2,(H,19,20)(H,21,22)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDSDXRFNGAJKN-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)C=CC2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C(=O)O)N)/C=C/C2=C(C=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20728638 | |

| Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1275552-69-6 | |

| Record name | 4,4'-[(E)-Ethene-1,2-diyl]bis(3-aminobenzoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20728638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1275552-69-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,4abeta,8aalpha)-6beta-[(S)-1-(tert-Butyldimethylsiloxy)-3-iodo-2-propenyl]-7beta,8beta-bis(tert-butyldimethylsiloxy)octahydropyrano[3,2-b]pyran-2beta-acetaldehyde](/img/structure/B1507998.png)

![3-Bromo-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-d][1,4]diazepine](/img/structure/B1508011.png)

![Benzyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1508024.png)

![10-Bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine](/img/structure/B1508034.png)

![Tert-butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B1508036.png)